molecular formula C13H25N3O3 B3902875 2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine

2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine

Cat. No.: B3902875
M. Wt: 271.36 g/mol
InChI Key: KWFMKVSUKDINBP-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazine, which is a basic structure in organic chemistry. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It is a symmetrical molecule with two nitrogen atoms substituted in a para relationship on a benzene ring . The methoxyethoxyacetyl group attached to it could potentially alter its properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazine derivatives are often synthesized through cyclization, ring annulation, cycloaddition, and direct C-H arylation . The methoxyethoxyacetyl group could potentially be added through a process like acylation .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazine structure, which is a six-membered aromatic ring with two nitrogen atoms . The methoxyethoxyacetyl group would be attached to one of the carbon atoms in the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrazine core and the methoxyethoxyacetyl group. Pyrazines can participate in a variety of reactions, including electrophilic and nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethoxyacetyl group could potentially increase its solubility compared to a simple pyrazine .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Pyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, particularly given the wide range of biological activities exhibited by pyrazine derivatives . Further studies could also investigate its synthesis and properties in more detail.

Properties

IUPAC Name

2-(2-methoxyethoxy)-1-(8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-14-3-4-15-5-6-16(10-12(15)9-14)13(17)11-19-8-7-18-2/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFMKVSUKDINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2CCN(CC2C1)C(=O)COCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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